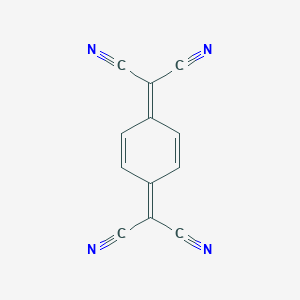

7,7,8,8-Tetracyanoquinodimethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photocatalytic CO2 Reduction

Scientific Field: Photocatalysis

Application Summary: TCNQ is used to dope Ferrocene-Based Conjugated Microporous Polymers for efficient photocatalytic CO2 reduction

Methods of Application: The integration of the p-type dopant TCNQ into the TAPFc-TFPPy-CMP improved the light absorption performance, leading to a decrease in the optical bandgap from 2.00 to 1.43 eV.

Organic Solar Cells

Scientific Field: Solar Energy

Application Summary: TCNQ can be used to functionalize chemical vapor deposited (CVD) graphene and form a p-doped nanocomposite that finds potential application as a conductive anode for organic solar cells (OSCs).

Methods of Application: The method involves the functionalization of CVD graphene with TCNQ to form a p-doped nanocomposite.

Results or Outcomes: The resulting nanocomposite finds potential application as a conductive anode for OSCs.

Electrochemical Sensors

Scientific Field: Sensor Technology

Application Summary: Electrochemical sensors can be developed by using TCNQ and graphene oxide to form a glassy electrode for the detection of reduced glutathione (GSH).

Methods of Application: The method involves the use of TCNQ and graphene oxide to form a glassy electrode.

Results or Outcomes: The resulting electrode can be used for the detection of GSH.

Charge-Transfer Superconductors

Scientific Field: Superconductivity

Application Summary: TCNQ is an electron-acceptor molecule used to form charge-transfer superconductors.

Methods of Application: The method involves the use of TCNQ as an electron-acceptor molecule.

Results or Outcomes: The resulting material can be used to form charge-transfer superconductors.

α-Chlorination of Carboxylic Acids

Scientific Field: Organic Chemistry

Application Summary: TCNQ is an effective catalyst used for the α-chlorination of carboxylic acids.

Methods of Application: The method involves the use of TCNQ in the presence of chlorosulfonic acid.

Results or Outcomes: The presence of TCNQ suppresses competing free-radical chlorination.

Graphene Oxide Sensors

7,7,8,8-Tetracyanoquinodimethane is a significant organic compound known for its exceptional electron-accepting properties. It is classified as one of the strongest organic π acids due to the presence of four cyano groups attached to a quinodimethane framework. This compound exhibits unique structural characteristics that contribute to its chemical reactivity and potential applications in various fields, particularly in organic electronics and materials science. The molecular formula of 7,7,8,8-tetracyanoquinodimethane is C₁₄H₈N₄, and its structure allows for significant interactions with electron donors, making it a key player in charge-transfer complexes .

TCNQ's mechanism of action revolves around its electron-accepting ability. When interacting with electron-rich molecules (electron donors), TCNQ readily accepts an electron, forming a radical anion (TCNQ⁻). This charge transfer process can influence the electrical conductivity, magnetic properties, and other characteristics of the resulting material [].

- Nucleophilic Addition: The compound undergoes nucleophilic addition reactions due to its electron-deficient nature. This is particularly interesting as such reactions are rare among unsaturated compounds .

- Electrochemical Reduction: Studies have shown that 7,7,8,8-tetracyanoquinodimethane can be reduced electrochemically at various interfaces, demonstrating its utility in electrochemical applications .

- Cycloaddition Reactions: The compound can also engage in [2 + 2] cycloaddition reactions with alkynes, leading to the formation of charge-transfer chromophores .

Several methods for synthesizing 7,7,8,8-tetracyanoquinodimethane have been reported:

- Direct Synthesis: The compound can be synthesized through the reaction of quinone derivatives with cyanide sources under specific conditions.

- Complexation Reactions: It can also be obtained via complexation reactions involving other electron-accepting species or through the use of transition metal catalysts .

7,7,8,8-Tetracyanoquinodimethane has diverse applications:

- Organic Electronics: Its strong electron-accepting properties make it suitable for use in organic semiconductors and photovoltaic devices.

- Charge-Transfer Complexes: It plays a crucial role in forming charge-transfer complexes with various electron donors, which are essential for developing new electronic materials .

- Sensors: The compound's electrochemical properties allow it to be used in sensor technologies for detecting specific ions or molecules.

Interaction studies involving 7,7,8,8-tetracyanoquinodimethane focus on its ability to form complexes with various electron donors. These studies reveal insights into the kinetics and thermodynamics of charge transfer processes. For instance:

- Radical-Ion Salts: The formation of radical-ion salts with organic and inorganic electron donors has been extensively documented. These interactions highlight the compound's versatility as an electron acceptor .

- Electrochemical Interfaces: Research has demonstrated the behavior of 7,7,8,8-tetracyanoquinodimethane at different electrochemical interfaces, providing valuable data on its redox properties .

Several compounds share structural or functional similarities with 7,7,8,8-tetracyanoquinodimethane. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tetracyanoethylene | Contains two cyano groups | Stronger electron acceptor than 7,7,8,8-tetracyanoquinodimethane |

| Tetracyanobenzoquinone | Contains a benzoquinone moiety | Exhibits different reactivity patterns due to aromaticity |

| 11,11-Dicyanoundecyl-9,10-anthraquinone | Contains anthraquinone structure | Offers unique photophysical properties |

These compounds are notable for their applications in similar fields but differ significantly in their reactivity and stability profiles.

XLogP3

UNII

GHS Hazard Statements

H301+H311+H331 (84.44%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (86.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H331 (86.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (13.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant